Boronic Acid Acidity Comparison
The presence of the electron-withdrawing meta-chloro substituent significantly increases the acidity of (3-chloro-5-(methoxycarbonyl)phenyl)boronic acid relative to non-halogenated methoxycarbonylphenylboronic acids. The predicted pKa of 6.76 ± 0.10 is substantially lower than that of 3-methoxycarbonylphenylboronic acid (pKa 7.74 ± 0.10) and 4-methoxycarbonylphenylboronic acid (pKa 7.69 ± 0.10) . This enhanced acidity can influence boronate speciation and transmetalation rates under aqueous or mildly basic Suzuki coupling conditions.
| Evidence Dimension | Acidity (predicted pKa) |
|---|---|
| Target Compound Data | pKa 6.76 ± 0.10 (predicted) |
| Comparator Or Baseline | 3-Methoxycarbonylphenylboronic acid: pKa 7.74 ± 0.10; 4-Methoxycarbonylphenylboronic acid: pKa 7.69 ± 0.10 |
| Quantified Difference | ΔpKa ≈ -0.98 to -1.04 (target is 0.9–1.0 pKa units more acidic) |
| Conditions | In silico prediction (ChemicalBook database) |
Why This Matters
A lower pKa may translate to distinct pH-dependent behavior during aqueous workup or in reactions where boronic acid deprotonation is rate-limiting, potentially enabling milder reaction conditions or improved yields in specific coupling manifolds.
